molecular formula C14H11FO4 B6402904 4-(5-Fluoro-2-methoxyphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261985-90-3

4-(5-Fluoro-2-methoxyphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6402904
CAS RN: 1261985-90-3
M. Wt: 262.23 g/mol
InChI Key: JSTOWAITAHENTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoro-2-methoxyphenyl)-3-hydroxybenzoic acid (also known as 5-fluoro-2-methoxy benzoic acid or FMBA) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid, with a melting point of 130-132 °C and a molecular weight of 222.19 g/mol. FMBA is a versatile compound, with several unique properties that make it highly useful in laboratory experiments.

Mechanism of Action

The mechanism of action of FMBA is not yet fully understood. However, it is believed to act as an inhibitor of a number of enzymes, including cyclooxygenase-1 and cyclooxygenase-2. Additionally, FMBA has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis.
Biochemical and Physiological Effects
FMBA has been shown to have a number of biochemical and physiological effects in laboratory experiments. In cell culture studies, FMBA has been shown to inhibit the growth of a number of cancer cell lines, including colon, pancreatic, and breast cancer cell lines. It has also been shown to inhibit the growth of tumor cells in animal models. Additionally, FMBA has been shown to have anti-inflammatory effects in animal models, and to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis.

Advantages and Limitations for Lab Experiments

FMBA has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available commercially. Additionally, it is a highly versatile compound, with a wide range of applications in scientific research. However, FMBA also has some limitations. It is a synthetic compound, and its mechanism of action is not yet fully understood. Additionally, it has not been tested in humans, and its long-term effects are not yet known.

Future Directions

In order to further understand the mechanism of action of FMBA, further research is needed to investigate its effects on various enzymes and pathways. Additionally, further research is needed to investigate the long-term effects of FMBA in humans. Additionally, further research is needed to investigate the potential therapeutic applications of FMBA, such as its use as an anti-cancer agent or an anti-inflammatory agent. Finally, further research is needed to investigate the potential of FMBA as a fluorescent dye, and to develop new methods of synthesizing the compound.

Synthesis Methods

FMBA can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-methoxyphenol with acetic anhydride in the presence of pyridine. Other methods include the reaction of 5-fluoro-2-methoxyphenol with acetic acid in the presence of sulfuric acid, and the reaction of 5-fluoro-2-methoxyphenol with carbon dioxide and sodium hydroxide.

Scientific Research Applications

FMBA has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 5-fluorouracil and 5-fluoro-2-methoxy-benzamide. It is also used in the synthesis of various fluorescent dyes, such as 5-fluoro-2-methoxybenzoyl chloride. Additionally, FMBA is used in the synthesis of various pharmaceuticals, such as 5-fluorouracil and 5-fluoro-2-methoxybenzamide.

properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-5-3-9(15)7-11(13)10-4-2-8(14(17)18)6-12(10)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTOWAITAHENTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690210
Record name 5'-Fluoro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261985-90-3
Record name 5'-Fluoro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.